molecular formula C16H19NO B5784313 N-[(2-methoxyphenyl)methyl]-3,4-dimethylaniline

N-[(2-methoxyphenyl)methyl]-3,4-dimethylaniline

Cat. No.: B5784313
M. Wt: 241.33 g/mol
InChI Key: IJBWBDINRNZCEF-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-3,4-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]-3,4-dimethylaniline can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylaniline with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: N-[(2-Methoxyphenyl)methyl]-3,4-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.

Major Products:

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[(2-Methoxyphenyl)methyl]-3,4-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-3,4-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and the dimethylaniline moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

N-[(2-Methoxyphenyl)methyl]-3,4-dimethylaniline can be compared with other similar compounds such as:

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

These compounds share structural similarities but differ in their functional groups and substitution patterns, which can lead to variations in their chemical reactivity and biological activities. The presence of different substituents can influence the compound’s solubility, stability, and interaction with molecular targets, highlighting the uniqueness of this compound in specific applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3,4-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-8-9-15(10-13(12)2)17-11-14-6-4-5-7-16(14)18-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBWBDINRNZCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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